
2-(5-Chloro-2-nitrophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H6ClNO5 It is characterized by the presence of a chloro and nitro group attached to a phenoxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-nitrophenoxy)acetic acid typically involves the reaction of 5-chloro-2-nitrophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The phenolic ring can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of various substituted phenoxyacetic acids.
Reduction: Formation of 2-(5-chloro-2-aminophenoxy)acetic acid.
Oxidation: Formation of quinones or other oxidized derivatives.
Applications De Recherche Scientifique
2-(5-Chloro-2-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxyacetic acid moiety can mimic natural substrates, allowing the compound to inhibit or modulate enzyme activities. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory actions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Chloro-2-aminophenoxy)acetic acid
- 2-(5-Chloro-2-nitrophenoxy)propionic acid
- 2-(5-Chloro-2-nitrophenoxy)butyric acid
Uniqueness
2-(5-Chloro-2-nitrophenoxy)acetic acid is unique due to the presence of both chloro and nitro groups on the phenoxyacetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The nitro group can undergo reduction to form reactive intermediates, while the chloro group can participate in nucleophilic substitution reactions, making this compound versatile for various applications .
Propriétés
Formule moléculaire |
C8H6ClNO5 |
|---|---|
Poids moléculaire |
231.59 g/mol |
Nom IUPAC |
2-(5-chloro-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6ClNO5/c9-5-1-2-6(10(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12) |
Clé InChI |
DPNPSSDUMLUJQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)OCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


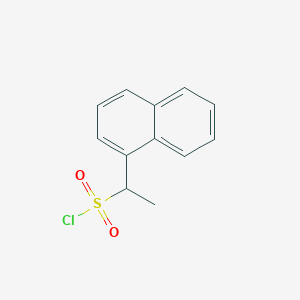
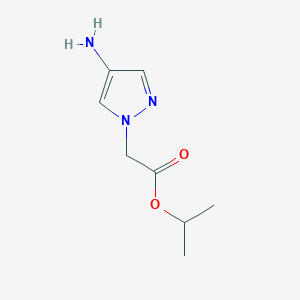
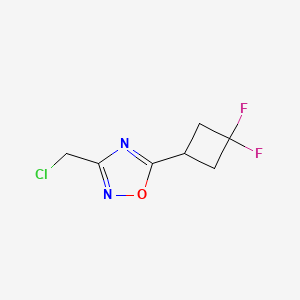
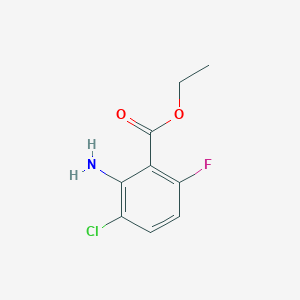
![2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine](/img/structure/B13535208.png)
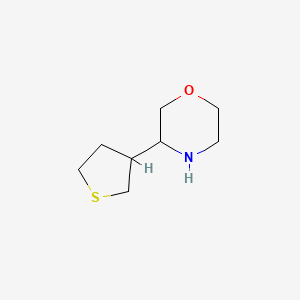
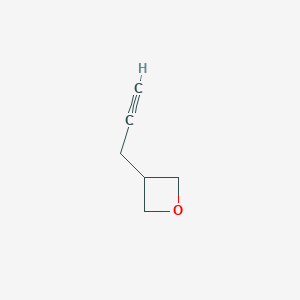
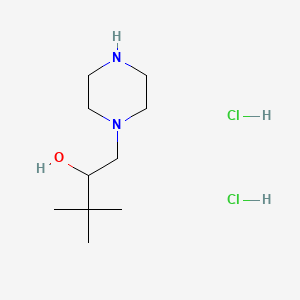
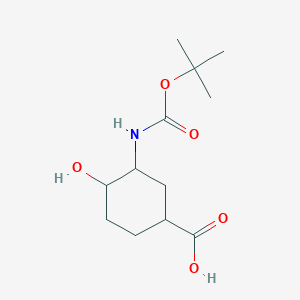
![Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine](/img/structure/B13535250.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone](/img/structure/B13535255.png)



